2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate
Overview
Description
2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C19H29ClO3. It is known for its applications in various fields, including agriculture and chemical research. The compound is characterized by the presence of a 4-chloro-2-methylphenoxy group attached to a butyrate ester, which is further linked to a 2-ethylhexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate involves several steps:
Formation of Sodium Chloroacetate: Chloroacetic acid is reacted with caustic soda solution to form sodium chloroacetate.
Formation of Sodium o-Cresolate: Ortho-cresol is reacted with caustic soda solution to form sodium o-cresolate.
Formation of 2-Methyl Sodium Phenoxyacetate: Sodium chloroacetate is added dropwise to sodium o-cresolate to form 2-methyl sodium phenoxyacetate.
Formation of 2-Methyl-4-Chlorophenoxyacetic Acid: The reaction mixture is transferred to a chlorination vessel, where hydrochloric acid is added to form 2-methyl phenoxy acetic acid crystals. These crystals are dissolved in a mixed solvent of xylene and dichloroethane to obtain 2-methyl-4-chlorophenoxyacetic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds in crops.
Chemical Research: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health
Mechanism of Action
The mechanism of action of 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting certain enzymes involved in plant growth, leading to the death of targeted weeds. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential proteins and nucleic acids in plants .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate: Similar in structure but with an acetate group instead of a butyrate group.
4-(4-Chloro-2-methylphenoxy)butanoic acid: The acid form of the compound without the 2-ethylhexyl ester group.
Uniqueness
2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate is unique due to its specific ester linkage and the presence of both a 4-chloro-2-methylphenoxy group and a 2-ethylhexyl chain. This unique structure contributes to its effectiveness as a herbicide and its versatility in various chemical reactions .
Properties
IUPAC Name |
2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO3/c1-4-6-8-16(5-2)14-23-19(21)9-7-12-22-18-11-10-17(20)13-15(18)3/h10-11,13,16H,4-9,12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMOICFERWGCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915992 | |
Record name | 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94232-74-3 | |
Record name | 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94232-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094232743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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